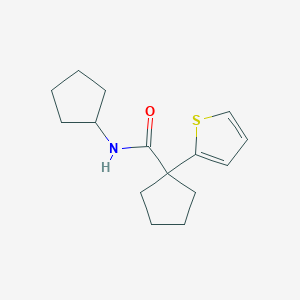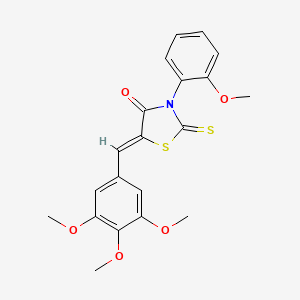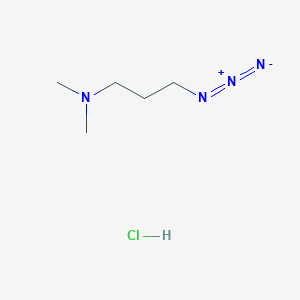![molecular formula C8H13NO3 B2885711 Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66643-45-6](/img/structure/B2885711.png)
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is known for its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of ethyl chloroformate with a suitable bicyclic amine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways involving esterases and amidases.
Mechanism of Action
The mechanism of action of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other bicyclic compounds such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar structure but with a tert-butyl group instead of an ethyl group, leading to differences in reactivity and solubility.
7-Oxabicyclo[2.2.1]heptane: This compound lacks the nitrogen atom present in this compound, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of oxygen and nitrogen atoms within a bicyclic framework, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-8(10)9-4-3-6-7(5-9)12-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVKOSSGVXODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine](/img/structure/B2885632.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B2885639.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)



![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)
![{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2885647.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2885649.png)

